Quinolin-1(2H)-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
409316-86-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2H-quinolin-1-amine |
InChI |
InChI=1S/C9H10N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7,10H2 |
InChI Key |
SGTBHEUBUMWDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1N |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidation of Quinolin 1 2h Amine and Analogues
Nucleophilic Reactivity of Nitrogen and Carbon Centers
The nitrogen atom at position 1 (N1) and certain carbon centers within the quinoline (B57606) ring system can act as nucleophilic sites, participating in a variety of bond-forming reactions.
The nitrogen atom in quinoline systems, particularly when part of a dihydro- or imine-like structure, can readily undergo alkylation. This process typically involves the reaction of the nitrogen lone pair with an alkyl halide or other electrophilic alkylating agents. In some quinoline derivatives, such as quinolin-2(1H)-ones, there exists a tautomeric equilibrium that can lead to competing O-alkylation at the oxygen atom of the carbonyl group, in addition to N-alkylation. The regioselectivity between N- and O-alkylation is often influenced by the nature of the alkylating agent, the base used, and the solvent system. For instance, studies on quinolin-2(1H)-ones have shown that reaction conditions can favor either N-alkylation or O-alkylation, or produce mixtures thereof mdpi.orgmdpi.comjuniperpublishers.comimist.ma. The choice of solvent, such as DMF or acetone, and the counterion of the base (e.g., potassium carbonate vs. cesium carbonate) can significantly impact the N/O alkylation ratio juniperpublishers.com.
Table 1: N- vs. O-Alkylation Selectivity in Quinoline Derivatives
| Substrate/Conditions | Alkylating Agent | Base / Solvent | Product Ratio (N:O) | Yield (%) | Reference |
| 6,7-Dimethoxy-2-quinolone | ω-chloroalkanoates | DMF / K₂CO₃ | 9:1 | Varies | mdpi.org |
| 6,7-Dimethoxy-2-quinolone | ω-chloroalkanoates | DMF / K₂CO₃ | 1:3 | Varies | mdpi.org |
| Quinazolin-4-one | Ethyl 6-bromohexanoate | K₂CO₃ / Aprotic solvents (e.g., DMF) | 85:0 (N-alkylation) | 85 | juniperpublishers.com |
| 2-Arylquinazolin-4(3H)-ones | Ethyl chloroacetate | Not specified (two-step process) | O-chemoselective | Varies | acs.org |
| Quinoline-4-carboxylic acid derivatives (ester) | Propargyl bromide | Not specified (N-alkylation) | N/A | Varies | imist.ma |
The Mannich reaction, a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, is a versatile tool for synthesizing β-amino carbonyl compounds and related structures researchgate.net. Quinoline derivatives can participate in Mannich reactions, either as the active hydrogen provider or as part of the amine component. For example, 8-hydroxyquinoline (B1678124) has been utilized as an active hydrogen provider in modified Mannich reactions with formaldehyde (B43269) and various amines to yield aminoalkylated products mdpi.com. In other instances, quinoline derivatives have been synthesized via Mannich-type reactions, where the quinoline scaffold is built or functionalized nih.govias.ac.indoaj.org.
The retro-Mannich reaction, the reverse of the Mannich reaction, involves the fragmentation of a β-amino carbonyl compound (or related structure) into its constituent components. This pathway can occur under thermal or catalytic conditions and has been observed in the degradation of certain Mannich products derived from quinoline systems, leading to the formation of reactive methylene (B1212753) species or other fragments acs.orgnih.gov.
Directed ortho-lithiation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic systems. The nitrogen atom in quinoline can act as a directing metalating group (DMG), guiding the deprotonation by strong bases (e.g., n-butyllithium, LDA) to the ortho position, typically C8 ksu.edu.sa. This generates a highly reactive organolithium intermediate, which can then be quenched with various electrophiles (e.g., alkyl halides, halogens, CO₂, silyl (B83357) chlorides) to introduce new substituents regioselectively ksu.edu.sacardiff.ac.ukthieme-connect.deresearchgate.netcrossref.orgmdpi.comclockss.org. For example, directed ortho-lithiation of chloroquinolines has been employed to introduce substituents at the C3 position researchgate.netclockss.org. The efficiency and regioselectivity of these lithiation reactions are influenced by the nature of the DMG, the base, and the reaction temperature.
Table 2: Examples of Directed Ortho-Lithiation and Electrophilic Trapping in Quinoline Systems
| Substrate | Base / Conditions | Electrophile | Product Type | Yield (%) | Reference |
| Chloroquinoline | Directed ortho-lithiation | Not specified | 3-substituted quinoline | Varies | researchgate.netclockss.org |
| Substituted quinolines | LDA / THF, -78 °C | Electrophiles | Ortho-substituted derivatives | High | ksu.edu.sa |
| 4,6,8-tribromoquinoline | n-BuLi, then electrophiles | SiMe₃Cl, S₂, I₂ | 4,8-disubstituted-6-bromoquinolines | Moderate-Good | researchgate.net |
| 5,7-Dibromo-8-hydroxyquinoline (sodium salt) | n-BuLi | Electrophiles | 5-substituted 7-bromo-8-hydroxyquinolines | Moderate-Good | researchgate.net |
Oxidative Transformations and Kinetic Studies
Quinoline derivatives are susceptible to various oxidative transformations, which can alter their electronic properties and reactivity. Kinetic studies are crucial for understanding the mechanisms and rates of these reactions.
The nitrogen atom in the quinoline ring can be oxidized to form quinoline-N-oxides. This transformation is typically achieved using peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or other suitable oxidizing agents. N-oxidation significantly alters the electronic distribution of the quinoline ring, activating certain positions towards electrophilic attack and deactivating others. For example, quinoline N-oxides are known to undergo electrophilic substitution preferentially at the C8 position acs.org.
Kinetic studies on the oxidation of quinoline and its derivatives have been reported. For instance, the oxidation of quinoline by Bromamine-B (BAB) in acidic media exhibits first-order dependence on both BAB and quinoline concentrations, and a less than unit order dependence on H⁺ concentration ijirset.com. The rate of oxidation of substituted quinolines can vary based on the electronic nature of the substituents, with electron-donating groups generally accelerating the reaction ijirset.com.
Table 3: Kinetic Data for Quinoline Oxidation
| Substrate | Oxidant | Medium / Conditions | Rate Law Dependence | Activation Energy (Ea) | Reference |
| Quinoline | BAB | HClO₄ medium | First-order in [BAB], First-order in [quinoline] | 328 K (isokinetic temp.) | ijirset.com |
| 7-Hydroxyquinoline | BAB | HClO₄ medium | First-order in [BAB], First-order in [quinoline] | Enthalpy controlled | ijirset.com |
| 7-Aminoquinoline | BAB | HClO₄ medium | First-order in [BAB], First-order in [quinoline] | Enthalpy controlled | ijirset.com |
| Quinoline | Fe(VI) | pH 8.53-10.53 | First-order in [Fe(VI)], half-order in [quinoline] | 51.44 kJ·mol⁻¹ | researchgate.net |
Understanding the kinetics of quinoline reactions is essential for elucidating reaction mechanisms. Kinetic studies involve measuring reaction rates under varying concentrations of reactants, temperature, and other parameters to determine rate laws and identify rate-determining steps. For example, in palladium-catalyzed C8-selective C–H arylation of quinoline N-oxides, kinetic studies and computational analyses have suggested that C8 cyclopalladation is a turnover-limiting step acs.org. Kinetic isotope effects (KIEs) have also been employed to probe C–H bond cleavage in these reactions acs.org.
The identification of reactive species is often achieved through techniques like pulse radiolysis, ESR spectroscopy, or quenching experiments. For instance, in oxidative processes, transient radical species or intermediates can be identified, providing insights into the reaction pathway researchgate.netresearchgate.netresearchgate.net. Studies on the oxidation of quinoline by ozone/UV have identified hydroxyl radicals (•OH) as a significant oxidant, with kinetic data revealing their higher reactivity compared to ozone itself under certain conditions researchgate.net. Similarly, investigations into electrochemical hydrodefluorination have utilized reactive species identification techniques to pinpoint the primary active species involved in the process researchgate.net.
Table 4: Kinetic Data and Reactive Species in Quinoline Transformations
| Reaction Type | Substrate/System | Key Reactive Species | Rate Law Indication | Kinetic Parameter (Example) | Reference |
| C–H Arylation of Quinoline N-Oxides | Quinoline N-Oxides | Not specified | C8 cyclopalladation as turnover-limiting step | kH/kD = 2.0 (KIE) | acs.org |
| Oxidation by Ozone/UV | Quinoline | •OH, O₃ | •OH more important oxidant than O₃ | k(•OH) = 7.24 x 10⁹ M⁻¹s⁻¹ | researchgate.net |
| Electrochemical Hydrodefluorination | 4-Fluorophenol | H | Mechanism involving H adsorption on Rh cathode | Not specified | researchgate.net |
| Oxidation by Bromamine-B (BAB) | Quinoline & derivatives | Not specified | First-order dependence on oxidant and substrate | Isokinetic temp. = 328 K | ijirset.com |
| Oxidation by Ferrate(VI) | Quinoline | Not specified | First-order in [Fe(VI)], half-order in [quinoline] | Ea = 51.44 kJ·mol⁻¹ | researchgate.net |
Compound List:
Quinolin-1(2H)-amine
Quinoline
8-Hydroxyquinoline
5-Chloro-8-hydroxyquinoline
6,7-Dimethoxy-2-quinolone
Quinolin-2(1H)-one
Quinazolin-4-one
2-Arylquinazolin-4(3H)-ones
Quinoline-4-carboxylic acid
Chloroquinoline
4,6,8-tribromoquinoline
5,7-Dibromo-8-hydroxyquinoline
7-Bromo-8-hydroxyquinoline
Quinoline N-Oxide
Bromamine-B (BAB)
Ferrate(VI)
4-Fluorophenol
Thermodynamic Parameter Derivation and Enthalpy Controlchinesechemsoc.org
The thermodynamic properties of quinoline and its derivatives are crucial for understanding their stability, reactivity, and potential applications, particularly in areas like hydrogen storage mdpi.com. Research has focused on deriving key thermodynamic parameters such as enthalpies of formation and vaporization. For instance, the standard molar enthalpy of formation for gaseous quinoline has been determined to be 174.9 kJ·mol⁻¹ wikipedia.orgnist.gov. Studies have also investigated the enthalpies of formation for substituted quinolines, such as 3-bromoquinoline, with a reported standard molar enthalpy of formation in the gaseous phase of 169.8 ± 2.6 kJ mol⁻¹ akjournals.com.
Advanced Derivatization and Functionalization Strategies for Quinolin 1 2h Amine Scaffolds
Formation of Hybrid and Conjugated Molecular Architectures
The creation of hybrid and conjugated molecular architectures involving the quinolin-1(2H)-amine core is a significant area of research, aiming to combine the desirable properties of different molecular fragments. This approach often leverages established synthetic routes to link the quinoline (B57606) moiety with other heterocyclic systems, thereby generating compounds with potentially synergistic or novel biological activities.
Quinoline-1,2,3-Triazole Hybridization
The synthesis of quinoline-1,2,3-triazole hybrids is frequently achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" acs.orgnih.govresearchgate.netmdpi.commdpi.com. This robust and efficient method allows for the facile construction of the 1,2,3-triazole ring, acting as a stable linker between the quinoline core and other molecular entities. These hybrids have been explored for various biological activities, including antiproliferative and antioxidant effects, as well as antimalarial properties acs.orgresearchgate.netmdpi.com. For instance, pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have demonstrated significant in vitro α-glucosidase inhibitory activity acs.org. Other studies have focused on quinoline-benzimidazole hybrids linked via a 1,2,3-triazole moiety nih.gov and quinoline-1H-1,2,3-triazole conjugates for anticholinesterase activity mdpi.com.
Table 4.1.1: Examples of Quinoline-1,2,3-Triazole Hybridization
| Hybrid Type | Key Reaction Method | Reported Activity/Application Examples | Reference |
| Pyrano[3,2-c]quinoline-1,2,3-triazole | CuAAC (Click Chemistry) | α-Glucosidase inhibition (IC50: 1.19–20.01 μM) | acs.org |
| Quinoline–Benzimidazole–Triazole | CuAAC | Antiproliferative activity, ADME predictions | nih.gov |
| Quinoline-1H-1,2,3-triazole | CuAAC | Antimalarial activity (IC50: 1.4–46 μM against P. falciparum) | researchgate.net |
| Quinolone-1,2,3-triazole | Cycloaddition | AChE inhibitory and antioxidant activity | mdpi.com |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Reaction with active methylene (B1212753) compounds | Antiproliferative activity (GI50: 22–31 nM), antioxidant activity | mdpi.com |
Quinoline-Dihydropyrimidin-2(1H)-one Hybrids
The synthesis of quinoline-dihydropyrimidin-2(1H)-one (DHPM) hybrids involves the strategic combination of quinoline moieties with the DHPM scaffold. These hybrid molecules have been investigated for their antiplasmodial activity against Plasmodium falciparum, with some derivatives showing potent effects nih.govresearchgate.netnih.gov. The Biginelli reaction, a well-established three-component condensation, is often employed in the synthesis of the DHPM component, which is then coupled with the quinoline system researchgate.net. Research has focused on evaluating these hybrids as potential antimalarial agents, with some exhibiting dual modes of action, including heme binding nih.gov.
Table 4.1.2: Examples of Quinoline-Dihydropyrimidin-2(1H)-one Hybrid Synthesis
| Hybrid Type | Key Reaction Method | Reported Activity/Application Examples | Reference |
| Quinoline-dihydropyrimidin-2(1H)-one (DHPM) | Biginelli reaction followed by coupling | Antiplasmodial activity against P. falciparum | researchgate.net |
| 4-aminoquinoline (B48711)–pyrimidine-5-carboxylate hybrids | Multi-component condensation, oxidation, chlorination | Antiplasmodial activity (nanomolar range) | nih.gov |
| Quinoline-dihydropyrimidin-2(1H)-one (DHPM) | Synthesis and evaluation | Antiplasmodial activity, potential antiviral activity (cytomegalovirus) | nih.gov |
Pyrazoline Hybrid Formation
The incorporation of pyrazoline rings into quinoline-based structures creates hybrid molecules with diverse pharmacological potential, including anticancer, antifungal, and antimalarial activities researchgate.netresearchgate.netnih.govmdpi.com. These hybrids are typically synthesized by reacting quinoline derivatives with precursors that can form the pyrazoline ring, often through cyclocondensation reactions researchgate.netnih.gov. For instance, 7-chloro-4-aminoquinoline nucleus has been coupled with 2-pyrazoline (B94618) moieties to yield compounds with antiproliferative and antifungal properties nih.gov. Microwave-assisted synthesis has also been employed for the efficient preparation of quinolin-2(1H)-one based pyrazoline hybrids, showing promise as antitubercular agents researchgate.net.
Table 4.1.3: Examples of Pyrazoline Hybrid Formation with Quinoline Scaffolds
| Hybrid Type | Key Reaction Method | Reported Activity/Application Examples | Reference |
| Quinoline-pyrazoline hybrids | Cyclocondensation reactions | Antimalarial, anticancer activities | researchgate.net |
| Quinolin-2(1H)-one based pyrazoline hybrids | Microwave-assisted synthesis, condensation, ring closure | Antitubercular activity (MICs: 0.05–6.25 µg/mL) | researchgate.net |
| 7-Chloro-4-aminoquinoline–2-pyrazoline hybrids | Cyclocondensation with phenylhydrazine | Antiproliferative and antifungal activities | nih.gov |
| Quinoline-pyrazoline conjugates | Synthesis | Anticancer agents, EGFR inhibitors (IC50: 31.80 nM) | mdpi.com |
Substitution and Modification of the Quinoline Core
Beyond the formation of hybrid architectures, the quinoline core itself can be modified through various substitution and functionalization strategies. These methods aim to fine-tune the physicochemical properties, reactivity, and biological profile of quinoline derivatives, including those based on the this compound scaffold.
Halogenation and Esterification Strategies
Halogenation and esterification are fundamental chemical transformations used to modify the quinoline core preprints.orgresearchgate.netmdpi.comresearchgate.net. Halogenation, such as the introduction of chlorine or bromine atoms, can enhance lipophilicity and improve penetration into biological systems, including the central nervous system preprints.orgresearchgate.net. Esterification, on the other hand, can alter solubility, bioavailability, and receptor-binding preferences preprints.orgmdpi.com. For example, the synthesis of halo quinolin-2(1H)-ones has been reported through efficient two-step sequences involving acylation and cyclization researchgate.net. Esterification of carboxylic acid derivatives on the quinoline ring has also been explored to yield compounds with specific biological activities, such as antiplatelet effects mdpi.com.
Table 4.2.1: Halogenation and Esterification of Quinoline Derivatives
| Modification Type | Position of Modification | Reagents/Conditions | Outcome/Application Examples | Reference |
| Halogenation | Various positions | Halogenating agents (e.g., Br2, Cl2) | Enhanced lipophilicity, improved CNS penetration | preprints.orgresearchgate.net |
| Esterification | Carboxylic acid groups | Alcohols, acid catalysts (e.g., H2SO4) | Formation of esters for modified solubility and biological activity (e.g., antiplatelet) | mdpi.com |
| Halogenation | Quinolin-2(1H)-one core | Acylation followed by cyclization | Scalable synthesis of halo quinolin-2(1H)-ones | researchgate.net |
Functionalization via Primary Amine Groups
The primary amine group present in scaffolds like this compound offers a reactive site for various functionalization strategies. These include the formation of Schiff bases through condensation with aldehydes or ketones, which can lead to compounds with antimicrobial activities researchgate.net. Additionally, reactions involving nucleophilic substitution or addition at positions adjacent to or involving the amine group can introduce diverse functionalities. For instance, cine-substitution reactions on nitroquinolones with amines at the 4-position demonstrate a route to functionalize the quinoline ring system, often accompanied by the elimination of a nitro group nih.gov. While not directly on this compound, related heterocycles like quinoxalin-2-ones have undergone C-N bond formation (amination, amidation) at the C-3 position, highlighting general strategies for amine functionalization in related systems chim.it.
Table 4.2.2: Functionalization Strategies Involving Amine Groups on Quinoline-Related Scaffolds
| Functionalization Type | Reactant/Position of Modification | Reagents/Conditions | Outcome/Application Examples | Reference |
| Schiff Base Formation | Aldehyde group on quinoline | Primary amines (e.g., substituted anilines) | Formation of imines with potential antimicrobial activity | researchgate.net |
| Cine-Substitution | 4-position of nitroquinolones | Primary amines | Introduction of amine functionalities, elimination of nitro group | nih.gov |
| C-N Bond Formation | C-3 position of quinoxalin-2-ones | Aliphatic primary/secondary amines, Cu(OAc)2, air (amination) | Synthesis of C-N bonded derivatives | chim.it |
List of Compounds Mentioned:
this compound
Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids
Quinoline-benzimidazole-triazole hybrids
Quinoline-1H-1,2,3-triazole hybrids
Quinolone-1,2,3-triazole hybrids
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones
Quinoline-dihydropyrimidin-2(1H)-one (DHPM) hybrids
4-aminoquinoline–pyrimidine-5-carboxylate hybrids
Quinoline-pyrazoline hybrids
Quinolin-2(1H)-one based pyrazoline hybrids
7-Chloro-4-aminoquinoline–2-pyrazoline hybrids
Quinoline-pyrazoline conjugates
Halo quinolin-2(1H)-ones
Nitroquinolones
Quinoxalin-2-ones
Dihydroquinoxalin-2-ones
Computational and Theoretical Investigations of Quinolin 1 2h Amine and Derivatives
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of small molecules (ligands) to biological macromolecules (proteins). This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It provides insights into ground-state properties, molecular orbitals, and reactivity.
DFT calculations are employed to determine fundamental molecular properties such as optimized geometries, charge distributions, and electronic configurations. For quinoline (B57606) derivatives, DFT has been used to analyze electronic structures and ground-state properties, providing a theoretical basis for their observed chemical and biological activities nih.govijpras.comdergipark.org.trtandfonline.comaip.orgmdpi.com. For instance, studies on quinoline derivatives have optimized molecular geometries using functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to accurately represent their electronic distributions and bonding characteristics ijpras.comdergipark.org.trtandfonline.comaip.org. These calculations can reveal details about electron density distribution, bond lengths, and bond angles, which are fundamental to understanding molecular stability and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior, reactivity, and spectroscopic properties. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower stability nih.govijpras.comtandfonline.commdpi.com. DFT calculations have been used to determine these energy levels for various quinoline derivatives. For example, research on quinoline derivatives has reported HOMO-LUMO energy gaps, with values varying based on substituents and computational methods nih.govijpras.comtandfonline.commdpi.com. These studies often correlate the HOMO-LUMO gap with properties like electron-donating/withdrawing abilities, chemical stability, and potential for charge transfer, which are relevant for predicting biological interactions nih.govijpras.comtandfonline.commdpi.com.
Beyond HOMO-LUMO analysis, DFT can compute various global reactivity descriptors that quantify a molecule's chemical behavior. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and electrophilicity (ω) bendola.comnih.govijpras.commdpi.com. These parameters provide a comprehensive understanding of a molecule's propensity to donate or accept electrons, its stability, and its reactivity towards nucleophiles or electrophiles. For instance, studies have calculated these descriptors for quinoline derivatives to assess their potential as corrosion inhibitors or their chemical stability bendola.comnih.govmdpi.com. Potential energy surface (PES) mapping, while less frequently detailed in general search results for simple aminoquinolines, involves calculating the energy of a molecule as its geometry changes, which helps identify stable conformations and reaction pathways.
Compound List:
| Compound Name |
| Quinolin-1(2H)-amine |
| 1-aminoquinoline |
| 1-aminoquinoline-2(1H)-one |
| 4-aminoquinoline (B48711) |
| 8-aminoquinoline |
| 4-aminoquinoline derivatives |
| 1-aminoquinoline derivatives |
| aminoquinoline Schiff bases |
| 1,3-dioxoisoindoline-4-aminoquinolines |
| 7-substituted-4-aminoquinoline |
| 4-aminoquinoline hybrids |
| 4-amino-2-methyl-8-(trifluoromethyl)quinoline |
| 5-quinolinamine |
| 2-aminoquinoline |
Data Tables:
While specific numerical data for "this compound" is limited, the following table summarizes typical findings from computational studies on related aminoquinoline derivatives, illustrating the types of data generated.
Computational Studies of Molecular Complexation and Hydrogen Bonding
Computational methods play a vital role in elucidating the intricate details of molecular interactions, including complexation and hydrogen bonding, which are fundamental to a compound's physical and biological properties. Studies on quinoline derivatives, including those structurally related to this compound, have employed various theoretical approaches to map these interactions.
Investigation of Acceptor-Donor Properties and Intramolecular Charge Transfer
The electronic properties of a molecule, particularly its donor-acceptor (D-A) characteristics and propensity for intramolecular charge transfer (ICT), significantly influence its photophysical behavior, reactivity, and biological activity. Theoretical investigations, primarily employing DFT and Time-Dependent DFT (TD-DFT), are instrumental in characterizing these properties for quinoline derivatives.
Many quinoline-based systems exhibit ICT, where electron density shifts from an electron-donating moiety to an electron-accepting segment within the molecule. This phenomenon is often evidenced by broad absorption bands in the visible region of the UV-Vis spectrum, typically in the range of 420-465 nm, and is sensitive to solvent polarity researchgate.netrsc.orgacs.orgiphy.ac.cn. Theoretical studies can predict these absorption spectra and correlate them with electronic transitions, often characterized as ICT processes researchgate.netrsc.orgacs.orgiphy.ac.cnacs.orgresearchgate.net. The frontier molecular orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, provides critical data for understanding charge transfer researchgate.netrsc.orgacs.orgresearchgate.netmdpi.comresearchgate.net. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's reactivity and stability; a smaller gap generally implies greater polarization and reactivity rsc.org.
Furthermore, theoretical calculations can determine various electronic descriptors related to donor-acceptor properties, such as electronegativity, chemical potential, global hardness, global softness, and electrophilicity index rsc.orgacs.orgmdpi.com. These parameters offer quantitative insights into a molecule's propensity to accept or donate electrons, thereby informing its chemical reactivity and potential interactions. For instance, studies have explored how N-alkylation versus O-alkylation in quinolinone derivatives can tune their D-A characteristics and ICT properties researchgate.net. The presence of resonance zwitterionic forms is also noted to play a role in charge-transfer transitions researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies
QSAR and SAR methodologies are indispensable tools in medicinal chemistry and drug discovery, aiming to establish a correlation between a molecule's chemical structure and its observed biological activity. These approaches enable the prediction of activity for novel compounds and provide guidance for optimizing lead structures. Numerous studies have applied these techniques to a wide array of quinoline derivatives for various biological targets.
QSAR studies often utilize a combination of molecular descriptors (e.g., topological, electronic, geometric, physicochemical) and statistical or machine learning algorithms (e.g., Multiple Linear Regression [MLR], Partial Least Squares [PLS], Artificial Neural Networks [ANN], Comparative Molecular Field Analysis [CoMFA], Comparative Molecular Similarity Indices Analysis [CoMSIA], and atom-based 3D-QSAR) to build predictive models researchgate.netmdpi.comscispace.comdovepress.comnih.govacs.orgtandfonline.comnih.govnih.govijpsonline.comresearchgate.net. These models are rigorously validated using internal and external datasets to ensure their reliability and predictive power mdpi.comnih.govnih.gov. SAR studies, on the other hand, focus on identifying specific structural features or functional groups that are crucial for activity, often through systematic modification of a lead compound researchgate.netacs.org.
Predictive Modeling for Structure-Activity Relationships
Predictive modeling within QSAR frameworks allows researchers to forecast the biological activity of new chemical entities before their synthesis, thereby streamlining the drug discovery process. Robust QSAR models are developed by establishing statistically significant correlations between molecular descriptors and experimentally determined activities. For quinoline derivatives, these models have been applied to predict activities such as antimalarial efficacy, antitubercular activity, enzyme inhibition (e.g., Tpl2 kinase, caspase-3, enoyl acyl carrier protein reductase), and receptor modulation (e.g., A3 adenosine (B11128) receptor) mdpi.comdovepress.comnih.govtandfonline.comnih.govijpsonline.comresearchgate.net.
The quality of these predictive models is assessed using various statistical metrics, including the coefficient of determination (R²), cross-validated correlation coefficient (q²), root mean squared error (RMSE), and Fisher ratio (F) mdpi.comscispace.comdovepress.comnih.govtandfonline.comnih.govnih.govijpsonline.com. For instance, models for quinoline derivatives as antimalarial agents have reported high predictive capacities with q² values exceeding 0.6 and R² values often above 0.8 mdpi.comnih.gov. Similarly, QSAR models for quinoline-based anti-TB agents have shown strong correlations with R² values up to 0.83 nih.gov. Machine learning approaches have also demonstrated high predictive quality, with some models achieving R² values of 0.95 nih.gov. These validated models serve as powerful tools for virtual screening and the design of compounds with enhanced biological activity.
Correlation between Chemical Structure and Observed Reactivity
Understanding the relationship between a molecule's structure and its inherent reactivity is fundamental to predicting its behavior in chemical reactions and biological systems. For quinoline derivatives, their chemical reactivity is influenced by the fused aromatic ring system and the presence of the nitrogen atom. Quinolines exhibit reactivity characteristic of aromatic compounds, undergoing electrophilic aromatic substitution reactions, particularly on the carbocyclic ring, which is more reactive than the nitrogen-containing heterocyclic ring ecorfan.org. The nitrogen atom also imparts nucleophilic character, influencing reactions such as substitution ecorfan.org.
Conformational Analysis and Stereochemical Considerations
Conformational analysis involves studying the various spatial arrangements of atoms in a molecule that can be achieved through rotation around single bonds, without breaking any bonds scribd.comwindows.netslideshare.net. Techniques such as IR, NMR, and CD spectroscopy, often complemented by computational methods like DFT, are used to investigate these conformations and their relative stabilities, particularly in solution mdpi.commdpi.com. The presence of specific functional groups or substituents on the quinoline scaffold can introduce stereogenic centers, leading to enantiomers or diastereomers researchgate.netscribd.comnih.govnih.govresearchgate.netacs.org.
The stereochemistry of quinoline derivatives can significantly impact their biological activity. For instance, studies on antimalarial agents have shown that the stereochemistry of certain derivatives plays a crucial role in their inhibitory potency, with specific enantiomers exhibiting superior activity researchgate.net. Similarly, the steric and stereochemical effects of ligands are key factors in determining metal-binding affinity, which is relevant for metal complexes of quinoline derivatives used in various applications bendola.comnih.gov. The ability to resolve enantiomers or synthesize stereochemically pure compounds is therefore vital for developing selective and potent quinoline-based therapeutics researchgate.netacs.org.
Compound List:
this compound
Quinoline
2-quinolinone
4-aminoquinoline
Pyrrolo[1,2-a]quinoline
Imidazo[4,5-c]quinoline
Quinoline-3-carbonitrile
Quinolone carboxylic acid
Pyrrolo[3,4-c]quinoline-1,3-dione
Quinolinone-thiosemicarbazone
Quinoline Schiff base
Chalcones
Applications of Quinolin 1 2h Amine and Its Derivatives in Advanced Organic Synthesis Research
Role as Versatile Building Blocks for Complex Heterocyclic Systems
Quinolin-1(2H)-amine derivatives, particularly N-amino-quinolin-2-ones, have demonstrated significant utility as versatile building blocks in the construction of a variety of complex heterocyclic systems. The presence of the N-amino group provides a reactive site for further chemical transformations, enabling the annulation of additional rings onto the quinoline (B57606) core.
One notable example involves the synthesis of N-amino-4,7-dimethyl-6-nitroquinoline-2-one. This compound, derived from the reaction of a substituted coumarin (B35378) with hydrazine (B178648) hydrate (B1144303), serves as a key precursor for a range of heterocyclic derivatives. nih.gov Researchers have successfully utilized this N-amino-quinolone to synthesize compounds featuring urea, thiourea, oxazole, thiazole, and Schiff base moieties. nih.gov
The synthetic pathway to these complex systems often involves the reaction of the N-amino group with various electrophiles. For instance, reaction with phenyl isocyanate and phenyl isothiocyanate yields the corresponding urea and thiourea derivatives, respectively. nih.gov Furthermore, cyclization reactions with reagents like p-phenyl phenacyl bromide can lead to the formation of five-membered heterocyclic rings, such as oxazoles and thiazoles, fused to the quinoline structure. nih.gov The reaction with salicylaldehyde results in the formation of a Schiff base, demonstrating the versatility of the N-amino group in forming new carbon-nitrogen double bonds. nih.gov
These synthetic transformations highlight the role of this compound derivatives as foundational scaffolds for diversity-oriented synthesis, allowing for the generation of libraries of complex heterocyclic compounds with potential applications in various fields of chemical research.
Table 1: Heterocyclic Systems Derived from an N-amino-quinoline-2-one Building Block
| Reactant | Resulting Heterocyclic Moiety | Reference |
|---|---|---|
| Phenyl isocyanate | Urea | nih.gov |
| Phenyl isothiocyanate | Thiourea | nih.gov |
| p-Phenyl phenacyl bromide | Oxazole | nih.gov |
| p-Phenyl phenacyl bromide | Thiazole | nih.gov |
Development of Chemical Probes for Investigating Biological Mechanisms
While direct applications of the parent this compound as a chemical probe are not extensively documented, its structural analogues, particularly amino- and amido-quinoline derivatives, have emerged as promising scaffolds for the development of fluorescent probes for biological imaging and sensing. crimsonpublishers.comresearchgate.net The inherent fluorescence properties of the quinoline ring system make it an attractive fluorophore for designing molecules that can detect and visualize specific analytes or biological processes. crimsonpublishers.com
Researchers have found that derivatives of 8-amidoquinoline show potential as receptors for zinc ions, which are crucial in many biological systems. researchgate.net The design of these probes often involves incorporating a recognition moiety for the target analyte onto the quinoline scaffold. The binding of the analyte to the recognition site can induce a change in the fluorescence properties of the quinoline core, allowing for detection.
In a similar vein, a novel fluorescent probe based on a 7-(diethylamino)quinolin-2(1H)-one-chalcone structure has been synthesized for the detection of bisulfite. nih.gov This probe operates on a "turn-off" mechanism, where the fluorescence is quenched upon reaction with the target molecule. nih.gov Furthermore, studies have shown that certain amino acid derivatives of quinolines possess fluorescent properties, suggesting their potential utility as fluorophores in biological applications. mdpi.com
The development of such probes is crucial for understanding the intricate mechanisms of biological systems. They can be used for cellular staining, tracking biomolecules, and detecting specific bioanalytes within living organisms. crimsonpublishers.com The adaptability of the quinoline scaffold allows for the synthesis of a diverse range of probes with tailored specificities and photophysical properties.
Table 2: Examples of Quinoline-based Fluorescent Probes
| Quinoline Derivative Scaffold | Target Analyte/Application | Mechanism/Feature | Reference |
|---|---|---|---|
| 8-Amidoquinoline | Zinc ions (Zn²⁺) | Metal ion sensing | researchgate.net |
| 7-(Diethylamino)quinolin-2(1H)-one-chalcone | Bisulfite (HSO₃⁻) | Turn-off fluorescence | nih.gov |
Intermediates in the Synthesis of Pharmacologically Relevant Scaffolds
The quinoline nucleus is a well-established pharmacophore, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties. crimsonpublishers.comsemanticscholar.orgresearchgate.net Consequently, derivatives of this compound serve as valuable intermediates in the synthesis of these pharmacologically relevant scaffolds.
The chemical reactivity of the N-amino group allows for the introduction of various functional groups and the construction of hybrid molecules, which can lead to enhanced or novel biological activities. As previously discussed, N-amino-4,7-dimethyl-6-nitroquinoline-2-one has been used as an intermediate to synthesize a series of derivatives. nih.gov The biological evaluation of these synthesized compounds revealed that several of them exhibited antimicrobial activity against E. coli and Staphylococcus aureus. nih.gov
This demonstrates a clear pathway from a this compound derivative to potentially new therapeutic agents. The initial N-amino-quinolone acts as a key intermediate, which is then elaborated into a variety of heterocyclic structures. These final compounds, bearing the core quinoline scaffold, can then be screened for a range of pharmacological activities. The modular nature of this synthetic approach allows for the systematic modification of the structure to optimize for potency and selectivity against a particular biological target.
The synthesis of these derivatives underscores the importance of this compound analogues as stepping stones in the multi-step synthesis of new chemical entities for drug discovery.
Table 3: Pharmacological Potential of Scaffolds Derived from an N-amino-quinoline-2-one Intermediate
| Derived Scaffold | Potential Pharmacological Activity | Reference |
|---|---|---|
| Oxazole derivative | Antibacterial | nih.gov |
| Thiazole derivative | Antibacterial | nih.gov |
| Schiff base derivative | Antibacterial | nih.gov |
| Urea derivative | Antibacterial | nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
